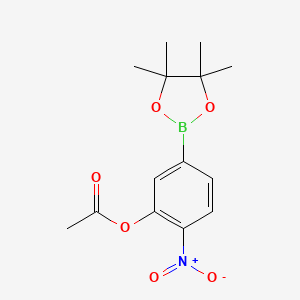
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is a chemical compound with the linear formula: C6H4OCOCH3BO2C2(CH3)4 . It is a derivative of phenylboronic acid and is often used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid pinacol esters like this compound often involves the Suzuki–Miyaura coupling . This coupling reaction is a popular method for forming carbon-carbon bonds . Protodeboronation, a process that removes the boron moiety from the molecule, is also a crucial step in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring attached to a boronic acid pinacol ester group and an acetoxy group . The boronic acid pinacol ester group is a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis
Boronic acid pinacol esters are known to undergo various chemical reactions. They can be reduced by asymmetric transfer hydrogenation (ATH) to alcohols . They can also undergo protodeboronation, a process that removes the boron moiety from the molecule .Mecanismo De Acción
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is a boronic acid derivative that acts as a reversible inhibitor of serine proteases. It forms a covalent bond with the active site of the protease, which prevents the substrate from binding to the enzyme. The inhibition of serine proteases by this compound has potential applications in drug discovery, particularly in the development of anti-cancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in vivo. It has been used as a tool to study the role of serine proteases in various physiological processes, including blood coagulation, inflammation, and cancer progression. This compound has also been used to study the pharmacokinetics and pharmacodynamics of protease inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester has several advantages that make it a valuable tool in laboratory experiments. It is stable under a wide range of conditions, making it easy to handle and store. It is also highly soluble in organic solvents, which facilitates its use in various reactions. However, this compound can be expensive, which may limit its use in some experiments.
Direcciones Futuras
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester has several potential future directions for research. One area of interest is the development of new synthetic methods using this compound as a reagent. Another potential direction is the use of this compound in the development of new protease inhibitors for the treatment of cancer and other diseases. Additionally, this compound could be used as a tool for the study of protease-mediated physiological processes in vivo.
In conclusion, this compound is a valuable compound with potential applications in various fields. Its unique properties make it a valuable tool in chemical synthesis, drug discovery, and bioanalytical research. Further research in this area could lead to the development of new synthetic methods and the discovery of new protease inhibitors for the treatment of disease.
Métodos De Síntesis
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester can be synthesized by reacting 4-nitrophenylboronic acid with pinacol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of this compound is typically high, making it an attractive compound for research purposes.
Aplicaciones Científicas De Investigación
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester has been extensively used in various scientific research applications. One of the most significant applications of this compound is in the field of chemical synthesis. It is used as a reagent in the Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of biaryl compounds. This compound is also used in the synthesis of complex natural products and pharmaceuticals.
Safety and Hazards
Propiedades
IUPAC Name |
[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-9(17)20-12-8-10(6-7-11(12)16(18)19)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZCOAREDQPFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide](/img/structure/B2842854.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2842855.png)
![Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2842856.png)
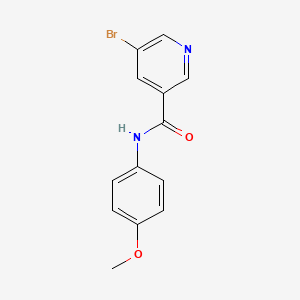
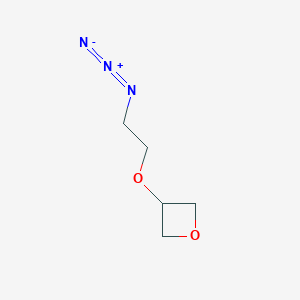
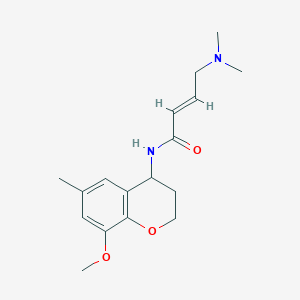
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)
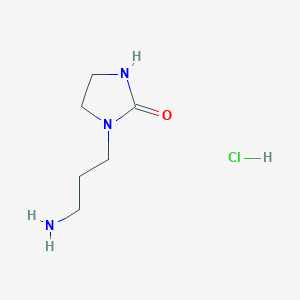
![2-[(6-Methylsulfonylpyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B2842863.png)
![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)
![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)
